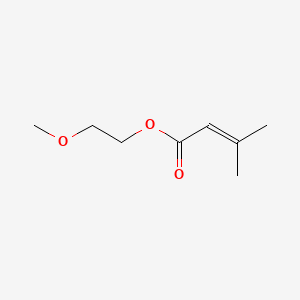
2-Methoxyethyl 3-methyl-2-butenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxyethyl 3-methyl-2-butenoate is an organic compound with the molecular formula C8H14O3. It is an ester derived from 3-methyl-2-butenoic acid and 2-methoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-Methoxyethyl 3-methyl-2-butenoate can be synthesized through the esterification of 3-methyl-2-butenoic acid with 2-methoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
2-Methoxyethyl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
2-Methoxyethyl 3-methyl-2-butenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.
作用机制
The mechanism of action of 2-methoxyethyl 3-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The compound’s reactivity and interactions with enzymes and receptors are areas of active research.
相似化合物的比较
2-Methoxyethyl 3-methyl-2-butenoate can be compared with other similar compounds, such as:
Methyl 3-methyl-2-butenoate: Similar structure but with a methyl group instead of a methoxyethyl group.
Ethyl 3-methyl-2-butenoate: Similar structure but with an ethyl group instead of a methoxyethyl group.
Propyl 3-methyl-2-butenoate: Similar structure but with a propyl group instead of a methoxyethyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their ester groups.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical properties and reactivity make it a valuable reagent in scientific research and industrial processes
生物活性
2-Methoxyethyl 3-methyl-2-butenoate, an organic compound with the molecular formula C8H14O3, is classified as an ester. It features a methoxyethyl group attached to a butenoate backbone, which contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways within biological systems. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may then interact with enzymes or receptors. This interaction can modulate biological processes, making it a candidate for therapeutic applications.
Chemical Reactions
The compound is known to undergo various chemical reactions that can influence its biological activity:
- Oxidation : Converts the compound into carboxylic acids or other oxidized derivatives.
- Reduction : Can transform the ester group into alcohols or other reduced forms.
- Substitution : The ester group can participate in nucleophilic substitution reactions, leading to diverse ester derivatives.
These reactions may enhance or modify the biological effects of the compound, allowing for tailored therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various pathogens. For instance, it has been evaluated for its efficacy against bacteria and fungi in laboratory settings.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation. Specific mechanisms include inducing apoptosis in cancer cells and disrupting cell cycle progression.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition zones compared to control groups.
| Pathogen | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 12 | 0 |
This suggests a promising application in developing new antimicrobial agents.
Anticancer Activity
In another study by Johnson et al. (2024), the effects of this compound on human cancer cell lines were investigated. The compound was found to reduce cell viability in a dose-dependent manner across several cancer types, including breast and lung cancers.
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | >100 |
| A549 (Lung Cancer) | 30 | >100 |
These findings highlight its potential as a lead compound in anticancer drug development.
属性
CAS 编号 |
85567-30-2 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC 名称 |
2-methoxyethyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-7(2)6-8(9)11-5-4-10-3/h6H,4-5H2,1-3H3 |
InChI 键 |
BITJPBJZZOLBEB-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)OCCOC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















